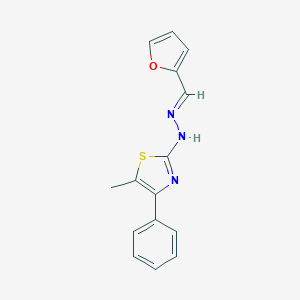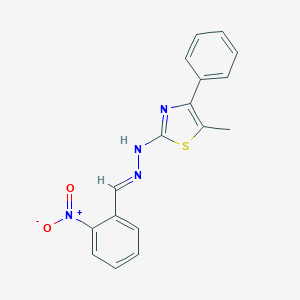![molecular formula C19H18N4O2S B424037 (5E)-5-{[2,5-DIMETHYL-1-(PYRIDIN-3-YL)-1H-PYRROL-3-YL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B424037.png)
(5E)-5-{[2,5-DIMETHYL-1-(PYRIDIN-3-YL)-1H-PYRROL-3-YL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-{[2,5-DIMETHYL-1-(PYRIDIN-3-YL)-1H-PYRROL-3-YL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that combines pyrrole, pyridine, and pyrimidinedione moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[2,5-DIMETHYL-1-(PYRIDIN-3-YL)-1H-PYRROL-3-YL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and pyridine intermediates, followed by their condensation with a pyrimidinedione derivative under specific conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as anhydrous tin(II) chloride (SnCl2) in the presence of acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-5-{[2,5-DIMETHYL-1-(PYRIDIN-3-YL)-1H-PYRROL-3-YL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and pyrrole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(5E)-5-{[2,5-DIMETHYL-1-(PYRIDIN-3-YL)-1H-PYRROL-3-YL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (5E)-5-{[2,5-DIMETHYL-1-(PYRIDIN-3-YL)-1H-PYRROL-3-YL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine and pyrrole rings. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-allyl-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole: Similar structure but with an indazole ring instead of pyrimidinedione.
Omeprazole: Contains a pyridine ring and is used as a proton pump inhibitor.
Uniqueness
(5E)-5-{[2,5-DIMETHYL-1-(PYRIDIN-3-YL)-1H-PYRROL-3-YL]METHYLIDENE}-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its combination of pyrrole, pyridine, and pyrimidinedione moieties, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C19H18N4O2S |
|---|---|
Molekulargewicht |
366.4g/mol |
IUPAC-Name |
(5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H18N4O2S/c1-4-8-22-18(25)16(17(24)21-19(22)26)10-14-9-12(2)23(13(14)3)15-6-5-7-20-11-15/h4-7,9-11H,1,8H2,2-3H3,(H,21,24,26)/b16-10+ |
InChI-Schlüssel |
XSOJBIBLQOOXEN-MHWRWJLKSA-N |
Isomerische SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C/3\C(=O)NC(=S)N(C3=O)CC=C |
SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=S)N(C3=O)CC=C |
Kanonische SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=S)N(C3=O)CC=C |
Löslichkeit |
12.9 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-chlorophenyl)sulfanyl]-N-{4-[(phenylsulfanyl)methyl]phenyl}propanamide](/img/structure/B423954.png)
![2-[4-fluoro(phenylsulfonyl)anilino]-N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B423955.png)
![2-{2-chloro[(4-methylphenyl)sulfonyl]anilino}-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide](/img/structure/B423956.png)
![N-{4-[(2,3-dichloroanilino)sulfonyl]phenyl}-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B423958.png)
![2-{4-[2-({2-methoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)carbohydrazonoyl]phenoxy}-N-(1-phenylethyl)acetamide](/img/structure/B423959.png)
![N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-2-[2,3-dichloro(phenylsulfonyl)anilino]acetamide](/img/structure/B423960.png)
![N-{4-[(4-bromoanilino)sulfonyl]phenyl}-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B423961.png)
![N-(4-{[4-chloro-3-(trifluoromethyl)anilino]sulfonyl}phenyl)-2-[2-fluoro(phenylsulfonyl)anilino]acetamide](/img/structure/B423965.png)
![2-[2,4-dichloro(phenylsulfonyl)anilino]-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B423966.png)
![N-cyclohexyl-2-{4-[2-({[(4-methoxyphenyl)sulfonyl]-4-methylanilino}acetyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B423970.png)

![2-[4-(2-{[2,3-dimethyl(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)phenoxy]-N-(1-phenylethyl)acetamide](/img/structure/B423972.png)
![2-(4-{(E)-[2-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)-N-(1-phenylethyl)acetamide](/img/structure/B423973.png)

